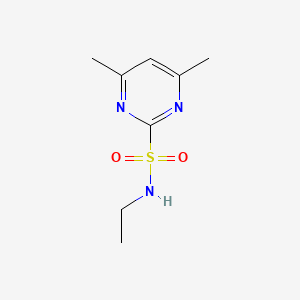
N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide is a chemical compound with the molecular formula C8H13N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with ethyl sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrimidine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of microreactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antibacterial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-2-pyrimidinamine
- 2-mercapto-4,6-dimethylpyrimidine
- 4,6-dimethyl-2-pyrimidinesulfonamide
Uniqueness
N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide is unique due to its specific ethyl substitution on the sulfonamide group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-4-9-14(12,13)8-10-6(2)5-7(3)11-8/h5,9H,4H2,1-3H3 |
InChI Key |
QRORIVPNPPAMBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















